molecular formula C17H23N3O3S B2697852 2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2034374-71-3

2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide

Cat. No.: B2697852
CAS No.: 2034374-71-3
M. Wt: 349.45
InChI Key: BLCOSCFHNZRVRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4-dimethylphenyl sulfonamide group linked to a pyrazole ring substituted with a tetrahydropyran (THP)-methyl moiety. This compound is structurally distinguished by the tetrahydropyran-protected pyrazole, which enhances its stability and modulates solubility, and the 2,4-dimethylbenzenesulfonamide group, a common pharmacophore in enzyme inhibitors . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions between pyrazole boronate esters and halogenated aniline intermediates, followed by sulfonamide formation .

Properties

IUPAC Name

2,4-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-13-6-7-17(14(2)9-13)24(21,22)19-15-10-18-20(11-15)12-16-5-3-4-8-23-16/h6-7,9-11,16,19H,3-5,8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCOSCFHNZRVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN(N=C2)CC3CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide is a sulfonamide derivative notable for its complex structure, which combines a benzenesulfonamide moiety with a pyrazole ring and a tetrahydropyran substituent. This compound has gained attention in medicinal chemistry due to the broad range of biological activities typically associated with sulfonamides, including potential applications as antibiotics and in drug development.

Structural Characteristics

The molecular formula for this compound is C17H23N3O3SC_{17}H_{23}N_{3}O_{3}S, with a molecular weight of 349.4 g/mol. The structural complexity arises from the integration of various functional groups that may contribute to its biological activity.

Property Value
Molecular FormulaC17H23N3O3SC_{17}H_{23}N_{3}O_{3}S
Molecular Weight349.4 g/mol
CAS Number2034374-71-3

While specific mechanisms of action for 2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide are not fully elucidated, it is hypothesized that the compound interacts with various biological targets due to its structural features. Pyrazole derivatives are known for their pharmacological properties, including:

  • Anti-inflammatory effects
  • Analgesic properties
  • Antimicrobial activity

These activities are often linked to the modulation of enzymatic pathways and receptor interactions within biological systems.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in targeting specific receptors and enzymes. For instance, compounds similar to 2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide have been evaluated for their inhibitory effects on the ALK5 receptor, which is implicated in cancer and fibrotic diseases. One study reported that related pyrazole derivatives inhibited ALK5 autophosphorylation with IC50 values as low as 25 nM, demonstrating significant antitumor efficacy in vivo without notable toxicity .

Comparative Analysis

The biological activity of 2,4-dimethyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzenesulfonamide can be compared to other structurally similar compounds:

Compound Name Structural Features Unique Characteristics
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-methoxybenzenesulfonamideSimilar pyrazole and tetrahydropyran moietiesLacks trifluoromethoxy group
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethyl)benzenesulfonamideSimilar structure with trifluoromethyl groupDifferent electronic properties due to trifluoromethyl group
N-(1-methylpyrazolyl)-benzenesulfonamideSimple pyrazole linked to benzenesulfonamideLess complex; lacks tetrahydropyran

Comparison with Similar Compounds

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide

  • Substituents : 3-Trifluoromethylbenzyl group on pyrazole; 4-methylbenzenesulfonamide.

4-(2-Methylthiazol-4-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide

  • Substituents : Thiazole ring on the benzene; trimethylpyrazole.
  • Key Differences : The thiazole moiety introduces hydrogen-bonding capabilities, while the trimethylpyrazole reduces steric hindrance compared to the THP-methyl group .

N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide

  • Substituents : Chlorobenzyl and benzotriazole groups.
  • Key Differences : The acetamide linker and benzotriazole group expand the molecule’s conformational flexibility, contrasting with the rigid sulfonamide core of the target compound .

Functional and Application Comparisons

  • Enzyme Inhibition: Sulfonamides like the target compound are often explored as noncovalent protease inhibitors due to their ability to occupy hydrophobic pockets. For example, THP-methyl substitution may mimic natural substrates in enzymes such as N-myristoyltransferase .
  • Thermal Stability : The THP group confers higher thermal stability (e.g., melting points >170°C in related compounds) compared to benzyl-substituted analogues .

Q & A

Q. Critical Parameters :

ParameterOptimal Condition
SolventTHF or DCM
BaseTriethylamine (1.1 eq)
Temperature0°C → RT, 12–24 hrs
Yield60–75% (post-purification)

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm regiochemistry of the pyrazole and tetrahydro-2H-pyran moieties. Key signals include:
    • Pyrazole C4-H: δ 7.8–8.2 ppm (singlet).
    • Tetrahydro-2H-pyran methylene: δ 3.3–4.0 ppm (multiplet) .
  • LC-MS : Confirm molecular ion [M+H]+^+ with <2 ppm mass error.
  • X-ray Crystallography : Use SHELXL for structure refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves sulfonamide bond geometry and pyran ring conformation .

Advanced: How can discrepancies between computational (DFT) and experimental (X-ray) structural data be resolved?

Methodological Answer:
Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. To address this:

Benchmark Computational Methods : Use B3LYP/6-311+G(d,p) for gas-phase optimization, then apply implicit solvent models (e.g., PCM for DMSO) .

Compare Torsional Angles : Focus on the tetrahydro-2H-pyran ring and sulfonamide linkage. Deviations >5° suggest environmental influences.

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice using CrystalExplorer .

Q. Example Case :

ParameterX-ray (Experimental)DFT (Gas Phase)
S–N Bond Length1.62 Å1.59 Å
Pyran Chair ConformationYesDistorted

Advanced: How to design structure-activity relationship (SAR) studies targeting the pyrazole and tetrahydro-2H-pyran moieties?

Methodological Answer:

  • Functional Group Modifications :
    • Pyrazole : Introduce electron-withdrawing groups (e.g., –NO2 at C3) to assess π-stacking in target binding pockets.
    • Tetrahydro-2H-pyran : Replace with oxane or morpholine to study steric and electronic effects on solubility .
  • Assay Selection :
    • Enzymatic Assays : Use fluorescence polarization for binding affinity (Kd).
    • Cellular Uptake : Measure logP via shake-flask method (octanol/water) and correlate with cytotoxicity (IC50 in HepG2 cells).

Q. SAR Design Table :

ModificationAssay TypeExpected Impact
Pyrazole C3–NO2Enzymatic (Kd)↑ Binding affinity
Pyran → OxanelogP Measurement↓ Hydrophobicity

Advanced: How to troubleshoot low yields (<30%) in sulfonamide coupling reactions?

Methodological Answer:
Low yields often stem from side reactions (e.g., sulfonate ester formation) or incomplete amine activation. Solutions include:

Activation of Amine : Pre-stir the pyrazole-amine with TEA (1.2 eq) in THF for 30 mins before adding sulfonyl chloride.

Temperature Control : Add sulfonyl chloride at 0°C to minimize hydrolysis.

Byproduct Analysis : Use 19F^{19}F-NMR (if fluorinated analogs) or IR to detect sulfonate esters (C=O stretch ~1750 cm⁻¹) .

Advanced: What computational strategies predict the compound’s solubility and membrane permeability?

Methodological Answer:

  • Solubility Prediction : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) with parameters for DMSO and water.
  • Permeability : Apply the Lipinski Rule of Five and Molinspiration’s topological polar surface area (tPSA). For this compound:
    • tPSA : ~90 Ų (suggests moderate blood-brain barrier penetration).
    • logP (Predicted) : 2.8 ± 0.3 (via XLogP3-AA) .

Advanced: How to validate purity when HPLC shows a single peak but 1H^1H1H-NMR reveals impurities?

Methodological Answer:

  • HPLC Method Optimization : Use a C18 column (4.6 × 150 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile (gradient: 5% → 95% ACN over 20 mins). Adjust to resolve polar byproducts.
  • NMR Solvent Screening : Dissolve the compound in CD3OD to detect residual THF (δ 3.7 ppm) or DCM (δ 5.3 ppm) .

Advanced: How to address challenges in X-ray refinement for high-resolution or twinned data?

Methodological Answer:

  • High-Resolution Data : Use SHELXL’s TWIN/BASF commands for twinned crystals. Apply Hirshfeld restraint (ISOR) for disordered tetrahydro-2H-pyran groups .
  • Validation Tools : Check R1/wR2 convergence (<5% difference) and Fo/Fc maps for residual electron density near sulfonamide groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.